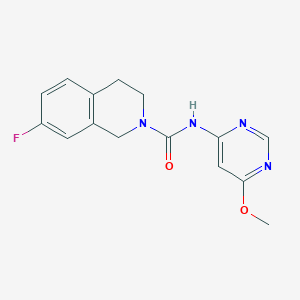![molecular formula C15H20N2O3 B7648548 N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide](/img/structure/B7648548.png)
N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide, also known as MMAC, is a synthetic compound that has been extensively researched for its potential use in cancer treatment. MMAC belongs to the class of compounds known as morpholino-carboxamides, which have shown promising results in the inhibition of tumor growth.
Mecanismo De Acción
N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide inhibits the activity of mTOR by binding to its active site, thereby preventing the activation of downstream signaling pathways that promote cell growth and proliferation. This results in the inhibition of tumor growth and the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It inhibits the activity of mTOR, which leads to the inhibition of protein synthesis and cell growth. This compound also induces apoptosis in cancer cells, which helps to eliminate them from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide in lab experiments is that it has shown promising results in inhibiting the growth of various cancer cell lines. However, one limitation is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different types of cancer.
Direcciones Futuras
There are several future directions for research on N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide. One area of interest is the development of more potent derivatives of this compound that can be used in cancer treatment. Another area of interest is the investigation of the potential use of this compound in combination with other cancer drugs to enhance its efficacy. Additionally, further research is needed to determine the optimal dosage and administration of this compound in cancer treatment.
Métodos De Síntesis
The synthesis of N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide involves the reaction of N-methylmorpholine with 3-methylbenzoyl chloride, followed by the addition of ethyl chloroformate and ammonia. The resulting product is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. This compound works by inhibiting the activity of a protein called mTOR, which is involved in cell growth and proliferation.
Propiedades
IUPAC Name |
N-methyl-4-[2-(3-methylphenyl)acetyl]morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-4-3-5-12(8-11)9-14(18)17-6-7-20-13(10-17)15(19)16-2/h3-5,8,13H,6-7,9-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSHKQRDXWDCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCOC(C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(1,3-Thiazol-2-ylmethylamino)propyl]benzenesulfonamide](/img/structure/B7648472.png)
![N-cyclopropyl-2-[3-fluoro-4-(1-propan-2-yltetrazol-5-yl)anilino]acetamide](/img/structure/B7648477.png)
![2-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)methylsulfonyl]-4,5-dimethyl-1,3-thiazole](/img/structure/B7648484.png)
![N-[3-(hydroxymethyl)pentan-3-yl]-3,4-dihydro-1H-isochromene-1-carboxamide](/img/structure/B7648493.png)
![2-[(5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfinyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7648499.png)

![Methyl 2-[(2-amino-2-oxoethyl)amino]-2-naphthalen-2-ylacetate](/img/structure/B7648506.png)
![N-(2-oxo-2-pyrrolidin-1-ylethyl)-2-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B7648534.png)
![7-Cyclopentyl-2-phenyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B7648556.png)

![5-Methyl-2-[1-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyridine](/img/structure/B7648568.png)
![3-(2,6-Dimethyloxan-4-yl)-1-(2-hydroxyethyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B7648580.png)
![2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methylamino]-2-phenylethanol](/img/structure/B7648584.png)